
1,3-Bis(bromomethyl)-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(bromomethyl)-5-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where two bromomethyl groups and one fluorine atom are substituted at the 1, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-5-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine reacting with the methyl groups to form bromomethyl groups.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions. The NBS selectively brominates the methyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar methods as described above. The choice of brominating agent and reaction conditions may vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(bromomethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl groups are highly reactive towards nucleophiles, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Scientific Research Applications
1,3-Bis(bromomethyl)-5-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules. Its reactivity towards nucleophiles makes it useful in the preparation of various functionalized compounds.
Materials Science: The compound is used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart unique properties such as enhanced thermal stability and chemical resistance.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery.
Chemical Biology: The compound is used in the development of molecular probes and imaging agents. Its fluorine atom can be exploited for labeling and tracking biological molecules.
Mechanism of Action
The mechanism of action of 1,3-bis(bromomethyl)-5-fluorobenzene primarily involves its reactivity towards nucleophiles. The bromomethyl groups act as electrophilic centers, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic transformations, where the compound serves as a key intermediate.
In biological systems, the compound’s mechanism of action may involve interactions with nucleophilic amino acid residues in proteins or enzymes. These interactions can lead to the formation of covalent adducts, potentially modulating the activity of the target proteins.
Comparison with Similar Compounds
1,3-Bis(bromomethyl)-5-fluorobenzene can be compared with other similar compounds, such as:
1,3-Bis(bromomethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1,3-Bis(chloromethyl)-5-fluorobenzene:
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains trifluoromethyl groups instead of bromomethyl groups, imparting distinct electronic and steric effects.
The presence of the fluorine atom in this compound enhances its reactivity and potential applications compared to its non-fluorinated analogs. The fluorine atom can also influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability.
Properties
CAS No. |
19254-80-9 |
|---|---|
Molecular Formula |
C8H7Br2F |
Molecular Weight |
281.95 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-5-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 |
InChI Key |
SGUJZFAHPSRHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CBr)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



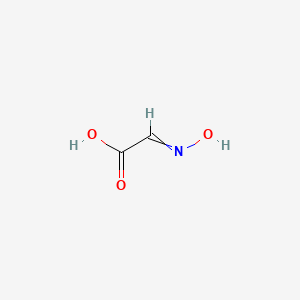
![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
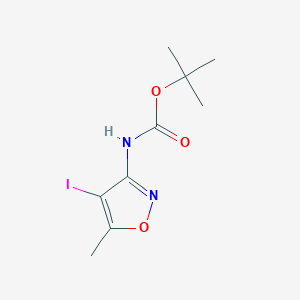
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)
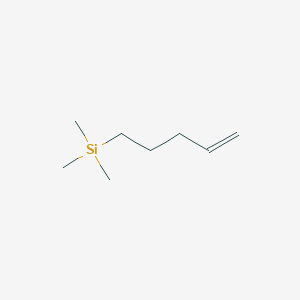
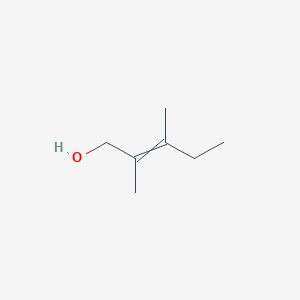
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)

![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
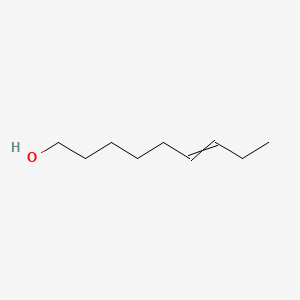

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)

